molecular formula C23H21N3O4S B295514 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B295514
M. Wt: 435.5 g/mol
InChI Key: LNRSAPAPWKYCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as CUDC-101, is a small molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). It has been investigated for its potential in cancer treatment due to its ability to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action

5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting HDAC, EGFR, and HER2. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. EGFR and HER2 are receptors that play a role in cell proliferation, survival, and differentiation. Inhibition of these targets leads to altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for lab experiments, including its potent activity against multiple targets, its ability to induce apoptosis and inhibit tumor growth, and its potential to enhance the efficacy of other cancer treatments. However, its limitations include its poor solubility and stability, which can affect its bioavailability and effectiveness.

Future Directions

There are several future directions for research on 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One potential area of investigation is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.

Synthesis Methods

5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized through a multistep process that involves the coupling of 2-(4-methoxyphenoxy)ethylamine with 2-methylindole-3-carboxaldehyde, followed by a condensation reaction with thiosemicarbazide. The resulting compound is then oxidized to form the final product.

Scientific Research Applications

5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied for its potential in cancer treatment. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

5-[[1-[2-(4-methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H21N3O4S/c1-14-18(13-19-21(27)24-23(31)25-22(19)28)17-5-3-4-6-20(17)26(14)11-12-30-16-9-7-15(29-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H2,24,25,27,28,31)

InChI Key

LNRSAPAPWKYCQN-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.